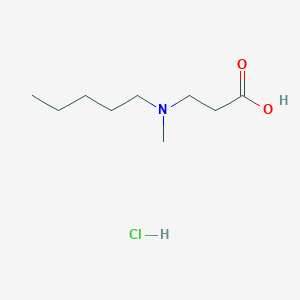
3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Cat. No. B194635
Key on ui cas rn:
625120-81-2
M. Wt: 209.71 g/mol
InChI Key: YDWXRULMHQZBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07696183B2
Procedure details


3-(N-Methyl-N-pentylamino)propanoic acid hydrochloride (100 g) was suspended in toluene (300 mL) and polyethylene glycol 400 (120 mL). Phosphorous acid (43.01 g 1.1 eq.) was added to the mixture. The mixture was warmed and phosphorous trichloride (98.22 g, 1.5 eq.) was added at a rate such that the temperature remained below 60° C. The mixture was stirred for 10 hours at 55-60° C. whereupon it was quenched by adding water (450 mL). The water addition was controlled to maintain a reaction temperature below 70° C. The layers were separated and the aqueous layer was refluxed for 6 hours. The mixture was cooled to 40-45° C. to provide Ibandronic acid in solution and the pH was adjusted to 4.3-4.5 using 50% aqueous sodium hydroxide. Propylene glycol (150 mL) was then added to the reaction mixture at 60-65° C. and stirred for 4-5 hours. The mixture was cooled to 20-25° C. over a period of 2-3 hours and then for 3-4 hours at 0-5° C., filtered, washed with acetone (2×150 mL) and dried in vacuo.
Quantity
100 g
Type
reactant
Reaction Step One




[Compound]
Name
polyethylene glycol 400
Quantity
120 mL
Type
solvent
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH2:9][CH2:10][C:11]([OH:13])=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[P:14]([OH:17])([OH:16])[OH:15].P(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH3:8][CH2:7][CH2:6][CH2:5][CH2:4][N:3]([CH2:9][CH2:10][C:11]([P:14]([OH:17])([OH:16])=[O:15])([P:14]([OH:17])([OH:16])=[O:15])[OH:13])[CH3:2] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCCC)CCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
43.01 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)O
|
Step Three
|
Name
|
|
|
Quantity
|
98.22 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
[Compound]
|
Name
|
polyethylene glycol 400
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
57.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 10 hours at 55-60° C. whereupon it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained below 60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding water (450 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The water addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a reaction temperature below 70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the aqueous layer was refluxed for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 40-45° C.
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
